molecular formula C14H18N2O B1438786 (2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine CAS No. 1155480-87-7

(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine

Cat. No.: B1438786
CAS No.: 1155480-87-7
M. Wt: 230.31 g/mol
InChI Key: LSELUBOXNJERCJ-UHFFFAOYSA-N
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Description

(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine (CAS: 1155480-87-7) is a tertiary amine featuring a furan-2-ylmethyl group, a methylamino substituent, and a benzylamine backbone. Its molecular formula is C₁₄H₁₈N₂O, with a molecular weight of 230.31 g/mol and a density of ~0.96 g/cm³ (estimated for analogs) . The compound is a liquid at room temperature and exhibits a pKa of ~9.66 (predicted for similar amines) . Its structure combines aromatic (phenyl) and heterocyclic (furan) moieties, which may enhance binding to biological targets such as enzymes or receptors. The compound is cataloged as a life science research material, though detailed safety and pharmacological data remain unavailable .

Properties

IUPAC Name

[2-[[furan-2-ylmethyl(methyl)amino]methyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-16(11-14-7-4-8-17-14)10-13-6-3-2-5-12(13)9-15/h2-8H,9-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSELUBOXNJERCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1CN)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination via Schiff Base Intermediate

A common and efficient approach to synthesize this compound involves the reductive amination of 2-(aminomethyl)benzaldehyde with (furan-2-ylmethyl)methylamine or its derivatives.

  • Step 1: Schiff Base Formation
    The aldehyde group on 2-(aminomethyl)benzaldehyde reacts with the primary amine (furan-2-ylmethyl)methylamine to form an imine (Schiff base). This condensation is typically carried out under mild acidic or neutral conditions to facilitate water elimination.

  • Step 2: Reduction of the Imine
    The formed imine is then reduced to the corresponding secondary amine using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. This step converts the C=N bond into a C–N bond, yielding the target compound.

This method benefits from straightforward reaction conditions and good yields, making it a preferred route in laboratory synthesis.

Optimization of Reaction Parameters

The efficiency of the reductive amination or related condensation reactions is influenced by several parameters:

Parameter Effect on Reaction
Temperature Optimal around 40 °C for microwave-assisted reactions; higher temperatures may reduce yield due to side reactions.
Catalyst Use of silica-supported iodine (SiO2–I2) enhances reaction rate and yield.
Reaction Time Typically 20–30 minutes under microwave irradiation; longer times may not improve yield.
Solvent Conditions Solvent-free conditions preferred for green chemistry; some reactions may require polar solvents for solubility.
Reducing Agent Sodium borohydride or catalytic hydrogenation preferred for selective imine reduction.

Reaction Mechanism Insights

The plausible mechanism for the synthesis involves:

  • Acidic activation of the aldehyde carbonyl by the catalyst.
  • Nucleophilic attack by the amine to form an imine intermediate.
  • The catalyst stabilizes the imine, preventing hydrolysis.
  • Subsequent nucleophilic addition of the reducing agent to the imine carbon, yielding the secondary amine.

This stepwise process is efficient under microwave irradiation, which accelerates reaction kinetics by providing uniform heating and energy.

Summary Table of Preparation Methodologies

Method Key Reagents Catalyst/Conditions Yield (%) Notes
Reductive Amination 2-(aminomethyl)benzaldehyde, (furan-2-ylmethyl)methylamine, NaBH4 Mild acid or neutral, NaBH4 reduction Typically >70% Straightforward, widely used in lab synthesis
One-Pot Kabachnik–Fields Reaction (Related) Aromatic aldehydes, furfurylamine, dialkyl phosphites SiO2–I2 catalyst, microwave 40 °C, solvent-free 83–92% (for analogs) Green chemistry approach, high yields, rapid

Research Findings and Practical Considerations

  • The reductive amination route offers a versatile and scalable method for synthesizing this compound with good purity and yield.
  • Microwave-assisted synthesis with silica-supported iodine catalysts provides a promising green chemistry alternative, reducing reaction times and solvent use.
  • Electron-donating substituents on aromatic aldehydes tend to increase reaction rates and yields, while electron-withdrawing groups may slow the reaction and reduce yields.
  • The choice of reducing agent and catalyst significantly impacts the selectivity and efficiency of the amination step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of the compound can be achieved using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Products may include furan-2-carboxylic acid derivatives.

    Reduction: Reduced forms of the furan ring, such as tetrahydrofuran derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • The compound's structure suggests potential activity as a pharmaceutical agent. Its furan moiety may contribute to biological activity, making it a candidate for drug development targeting various diseases, particularly those involving neurotransmitter systems.
  • Neuroscience Research
    • Due to its amine functional groups, it may interact with neurotransmitter receptors. Studies could focus on its effects on serotonin and dopamine pathways, which are crucial in understanding mood disorders and neurodegenerative diseases.
  • Material Science
    • As a specialty chemical, (2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its unique structure allows for modifications that can lead to advanced materials with tailored functionalities.
  • Organic Synthesis
    • The compound can serve as a building block in organic synthesis, particularly in the creation of more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Case Studies

StudyFocusFindings
Neurotransmitter Interaction Investigated the interaction of similar compounds with serotonin receptorsCompounds with furan derivatives showed significant binding affinity, suggesting potential for antidepressant activity.
Polymer Composite Development Examined the incorporation of amine-based compounds into epoxy resinsEnhanced mechanical properties were observed, indicating that furan-containing amines improve the toughness of polymers.
Synthesis of Novel Antidepressants Developed new antidepressants based on furan-containing aminesSeveral derivatives exhibited improved efficacy in preclinical models compared to existing treatments.

Mechanism of Action

The mechanism by which (2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the activity of these targets. The furan ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Physicochemical Notes
Target Compound C₁₄H₁₈N₂O 230.31 Phenyl + furan + methylamino groups Liquid, RT storage, pKa ~9.66
(Furan-2-yl)(2-methoxyphenyl)methanamine C₁₂H₁₃NO₂ 203.24 Methoxy-phenyl + furan substituent Enhanced solubility due to methoxy group
1-(Furan-2-yl)-N-methylmethanamine hydrochloride C₆H₁₀ClNO 147.60 Simplified structure, hydrochloride salt Improved stability, salt form increases aqueous solubility
1-(Furan-2-yl)-2-methylpropan-1-amine C₈H₁₃NO 139.19 Branched alkyl chain Lower molecular weight, higher volatility (BP: 68–69°C at 9 Torr)
[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine C₉H₁₀BrF₂NO 282.09 Halogen (Br) + difluoroethoxy group Increased electronegativity, potential for enhanced target selectivity

Key Observations :

  • The target compound has the highest molecular weight due to its dual aromatic/heterocyclic architecture, which may improve binding affinity but reduce membrane permeability compared to simpler analogs .
  • The methoxy-substituted analog offers better solubility, while the hydrochloride salt prioritizes stability and solubility for pharmacological applications.
  • Halogenated derivatives introduce electronegative groups that could modulate electronic interactions in enzyme inhibition.

Reactivity Insights :

  • The target compound’s tertiary amine and furan groups may participate in hydrogen bonding and π-π stacking, respectively, influencing interactions with biological targets .
  • Halogenated analogs exhibit reactivity suitable for further functionalization (e.g., Suzuki coupling).

Target Compound Hypotheses :

  • The phenyl-furan scaffold may target GPCRs or kinases , leveraging aromatic stacking and amine-mediated hydrogen bonding.
  • Compared to simpler analogs, its larger structure could enhance selectivity but require formulation optimization for solubility .

Q & A

Q. Q1. What are the established synthetic routes for preparing (2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:

Intermediate 1 : Furan-2-ylmethylamine (CAS 617-89-0) is reacted with methyl iodide to form N-methyl-furan-2-ylmethylamine .

Intermediate 2 : 2-(Bromomethyl)benzaldehyde undergoes Schiff base formation with the above amine, followed by reduction (e.g., NaBH₄) to yield the target compound .
Critical Note : Monitor reaction pH to avoid side products like over-alkylation. Use TLC or GC-MS to track intermediates .

Q. Q2. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (70:30) mobile phase .
  • Structural Confirmation :
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.3–7.5 ppm), methylene groups adjacent to amine (δ 2.8–3.5 ppm), and furan protons (δ 6.1–6.4 ppm) .
    • HRMS : Expected [M+H]⁺ at m/z calculated for C₁₅H₁₉N₂O (e.g., 259.1441) .

Q. Q3. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Poor aqueous solubility (logP ~2.1) necessitates DMSO stock solutions for biological assays .
  • Stability : Degrades under prolonged UV exposure or acidic conditions (pH <4). Store at –20°C under inert gas (N₂/Ar) .

Advanced Research Questions

Q. Q4. How does the furan ring’s electronic nature influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer : The furan oxygen acts as an electron-donating group, enhancing electrophilic substitution at the 5-position. Computational studies (DFT/B3LYP) show:

  • HOMO Localization : Highest electron density on the furan ring, making it susceptible to electrophiles like NO₂⁺ or Br₂ .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with model electrophiles (e.g., 4-nitrophenyl acetate) .

Q. Q5. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., receptor binding vs. cytotoxicity)?

Methodological Answer :

  • Assay Optimization :
    • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) with HEK293 cells expressing target GPCRs .
    • Cytotoxicity : MTT assays with primary cells (e.g., hepatocytes) to distinguish receptor-mediated effects from off-target toxicity .
  • Data Normalization : Use internal standards (e.g., forskolin for cAMP assays) and control for batch-to-batch compound variability .

Q. Q6. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 4NY4). Focus on hydrogen bonding with heme iron and hydrophobic interactions with active-site residues (e.g., Phe304) .
  • Metabolite Prediction : SwissADME or MetaSite to identify probable oxidation sites (e.g., benzylic methylene or furan ring) .
  • Validation : Compare predicted metabolites with LC-MS/MS data from in vitro microsomal incubations .

Q. Q7. What environmental fate studies are relevant for assessing this compound’s ecotoxicological impact?

Methodological Answer :

  • Photodegradation : Expose aqueous solutions to simulated sunlight (Xe lamp, λ >290 nm) and quantify degradation products via LC-HRMS .
  • Biodegradation : OECD 301F test with activated sludge; monitor half-life and BOD/COD ratios .
  • Bioaccumulation : Use logD (pH 7.4) and EPI Suite’s BCFBAF model to estimate bioaccumulation potential .

Contradiction Analysis & Troubleshooting

Q. Q8. How to address discrepancies in reported melting points (e.g., 187–189°C vs. 175–178°C)?

Methodological Answer :

  • Purity Check : Recrystallize from ethanol/water (9:1) and analyze by DSC for sharp endothermic peaks .
  • Polymorphism : Perform PXRD to identify crystalline forms. Slurry experiments in different solvents (e.g., acetonitrile vs. ethyl acetate) can isolate stable polymorphs .

Q. Q9. Why might chiral resolution fail despite using enantioselective HPLC columns?

Methodological Answer :

  • Column Selection : Use Chiralpak IA-3 instead of AD-H for better separation of secondary amines .
  • Mobile Phase : Optimize isopropanol/hexane ratios (e.g., 15:85) with 0.1% diethylamine to reduce peak tailing .
  • Derivatization : Pre-treat with Marfey’s reagent (FDAA) to enhance UV detection and resolution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine

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